(R)-3-cyclohexyl-2-(((cyclopentyloxy)carbonyl)amino)propanoic acid
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Overview
Description
®-3-cyclohexyl-2-(((cyclopentyloxy)carbonyl)amino)propanoic acid is a chiral carboxylic acid with a complex structure that includes a cyclohexyl group and a cyclopentyloxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-cyclohexyl-2-(((cyclopentyloxy)carbonyl)amino)propanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
®-3-cyclohexyl-2-(((cyclopentyloxy)carbonyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
®-3-cyclohexyl-2-(((cyclopentyloxy)carbonyl)amino)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-cyclohexyl-2-(((cyclopentyloxy)carbonyl)amino)propanoic acid involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may act by binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral carboxylic acids and amino acid derivatives, such as (S)-3-cyclohexyl-2-(((cyclopentyloxy)carbonyl)amino)propanoic acid and ®-3-cyclohexyl-2-(((cyclopentyloxy)carbonyl)amino)butanoic acid .
Uniqueness
What sets ®-3-cyclohexyl-2-(((cyclopentyloxy)carbonyl)amino)propanoic acid apart is its specific stereochemistry and the presence of both cyclohexyl and cyclopentyloxycarbonyl groups.
Properties
IUPAC Name |
(2R)-3-cyclohexyl-2-(cyclopentyloxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c17-14(18)13(10-11-6-2-1-3-7-11)16-15(19)20-12-8-4-5-9-12/h11-13H,1-10H2,(H,16,19)(H,17,18)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQCWPKJFBBHPW-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)NC(=O)OC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@H](C(=O)O)NC(=O)OC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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